3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics. This compound finds applications in various fields, including materials science, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of 3-fluoropropanol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-Fluoropropanol+2,2,3,3,3-Pentafluoropropyl chloroformate→3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The carbonate group can be hydrolyzed to form the corresponding alcohols and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 3-fluoropropanol and 2,2,3,3,3-pentafluoropropanol.
Scientific Research Applications
3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate has several applications in scientific research:
Materials Science: Used in the development of low refractive index polymers for optical applications.
Pharmaceuticals: Potential use as a building block in the synthesis of fluorinated pharmaceuticals.
Chemical Research: Employed as a reagent in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate is primarily based on its ability to undergo substitution and hydrolysis reactions. The presence of multiple fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- 2,2,3,3,3-Pentafluoropropyl methacrylate
- Ethyl-2,2,3,3,3-pentafluoropropyl carbonate
- Methyl 2,2,3,3,3-pentafluoropropyl ether
Uniqueness: 3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to the presence of both fluoropropyl and pentafluoropropyl groups, which impart distinct chemical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C7H8F6O3 |
---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
3-fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C7H8F6O3/c8-2-1-3-15-5(14)16-4-6(9,10)7(11,12)13/h1-4H2 |
InChI Key |
DONDDWALJXWQEE-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(F)(F)F)(F)F)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.